molecular formula C21H18N6O3S B12128497 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12128497
M. Wt: 434.5 g/mol
InChI Key: RAFNRZUCCNHXGV-UHFFFAOYSA-N
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Description

4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a 1,2,4-triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Attachment of the furan and pyridine rings: The furan-2-ylmethyl and pyridin-3-yl groups can be introduced through nucleophilic substitution reactions.

    Formation of the sulfanylacetyl intermediate: This involves the reaction of the triazole derivative with thioacetic acid.

    Final coupling with benzamide: The sulfanylacetyl intermediate is then coupled with benzamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide may be investigated for its potential therapeutic effects. This could include anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole: Shares the triazole and furan-pyridine structure but lacks the sulfanylacetyl and benzamide groups.

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents on the aromatic ring.

    Triazole derivatives: Compounds containing the 1,2,4-triazole ring but with different substituents.

Uniqueness

The uniqueness of 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C21H18N6O3S/c22-19(29)14-5-7-16(8-6-14)24-18(28)13-31-21-26-25-20(15-3-1-9-23-11-15)27(21)12-17-4-2-10-30-17/h1-11H,12-13H2,(H2,22,29)(H,24,28)

InChI Key

RAFNRZUCCNHXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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